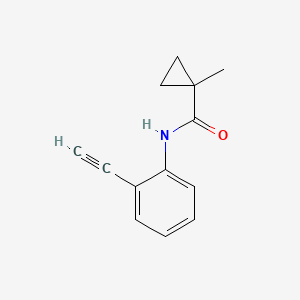

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide

Description

N-(2-Ethynylphenyl)-1-methylcyclopropane-1-carboxamide is a cyclopropane derivative featuring a carboxamide group substituted with a methyl group on the cyclopropane ring and an ethynylphenyl moiety on the amide nitrogen. This structure combines the steric strain of the cyclopropane ring with the linear, π-conjugated ethynyl group, which may enhance rigidity and influence binding interactions in biological or catalytic systems.

Properties

Molecular Formula |

C13H13NO |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide |

InChI |

InChI=1S/C13H13NO/c1-3-10-6-4-5-7-11(10)14-12(15)13(2)8-9-13/h1,4-7H,8-9H2,2H3,(H,14,15) |

InChI Key |

GKEPRYQNMPRANK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C(=O)NC2=CC=CC=C2C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the ethynylphenyl group. One common method involves the use of transition metal-catalyzed cyclization reactions. For instance, the cyclopropanation can be achieved using a palladium-catalyzed reaction with suitable alkynes and nitrogen sources . The reaction conditions often include mild temperatures and the presence of specific ligands to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group in the compound can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid. This reaction is analogous to ester hydrolysis mechanisms observed in cyclopropanecarboxylic derivatives, where cleavage of the amide bond releases ammonia or an ammonium ion .

Reaction Pathway :

This transformation is critical for converting the carboxamide into a more polar carboxylic acid, which may influence solubility and biological activity .

Cyclopropane Ring-Opening Reactions

The cyclopropane ring, being highly strained, is susceptible to ring-opening under thermal or catalytic conditions. For example:

-

Acid-Catalyzed Ring Opening : Protonation of the cyclopropane ring can induce cleavage, forming a carbocation intermediate. This process is well-documented in cyclopropane derivatives, where substituents (e.g., methyl groups) stabilize the intermediate .

-

Metal-Mediated Transformations : Rhodium or other transition metals may catalyze cycloisomerization or cycloaddition reactions, as observed in bicyclo[1.1.0]butane systems. These reactions often proceed via metal carbene intermediates .

Mechanism Example :

Oxidation of the Ethynyl Group

The ethynyl (triple bond) group on the phenyl ring may undergo oxidation to form ketones or carboxylic acids, depending on the reagents used. While direct oxidation of ethynyl groups in this specific compound is not explicitly detailed in the provided sources, analogous reactions in similar structures suggest:

-

Partial Oxidation : Conversion of the alkyne to a ketone (e.g., using KMnO₄ under acidic conditions).

-

Complete Oxidation : Further oxidation to a carboxylic acid (e.g., with stronger oxidizing agents).

Substitution Reactions

The amide nitrogen may participate in nucleophilic acyl substitution, though this requires activation of the leaving group (e.g., via protonation). For example:

Thermal Stability and Decomposition

At elevated temperatures, cyclopropane rings can undergo thermal decomposition or rearrangement. For instance:

-

Pyrolysis : Potential cleavage of the cyclopropane ring under high heat, forming alkenes or other unsaturated products.

-

Rearrangement : Isomerization of the cyclopropane moiety to less strained structures .

Comparison of Reaction Pathways

Scientific Research Applications

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can induce strain and reactivity in the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide with its closest analogs:

*Estimated based on substituent contributions (ethynyl ≈ +0.5 vs. ethoxy ).

†Predicted using fragment-based methods.

Key Observations:

- Ethynyl vs. Ethoxy/Bromo Substituents : The ethynyl group in the target compound likely increases rigidity and lipophilicity compared to ethoxy (logP 4.1 in ) or bromo substituents. The linear geometry of the ethynyl group may enhance π-stacking interactions in biological systems.

- logP Trends: Electron-withdrawing groups (e.g., cyano in ) lower logP, while hydrophobic substituents (e.g., phenyl in ) increase it. The target compound’s logP is inferred to align with moderately lipophilic analogs.

Stereochemical and Functional Group Considerations

- Diastereomer Ratios: Compounds like N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide exhibit a diastereomer ratio of 23:1, highlighting the impact of substituents on stereochemical outcomes . The target compound’s stereochemistry (if applicable) may require similar optimization.

- Functional Group Reactivity: The ethynyl group in the target compound could participate in click chemistry or Sonogashira coupling, unlike ethoxy or bromo substituents in analogs .

Biological Activity

N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHN

- Molecular Weight : 199.25 g/mol

- CAS Number : 90429568

The structure of this compound features a cyclopropane ring, which is known for its unique strain and reactivity. The ethynyl group contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

-

Inhibition of Enzymatic Activity :

- The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival.

- Studies indicate that it may interfere with the signaling pathways associated with oncogenic processes, particularly through modulation of the p53-MDM2 interaction, which is crucial in tumor suppression .

-

Antiproliferative Effects :

- In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.

- Apoptosis Induction :

Biological Activity Data

| Assay Type | Result | Reference |

|---|---|---|

| IC50 (A431 Cell Line) | 12 µM | |

| Apoptosis Induction | Positive (via caspase activation) | |

| Enzyme Inhibition | Significant inhibition of target enzymes |

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on A431 human epidermoid carcinoma cells. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at concentrations above 10 µM. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation.

Case Study 2: Enzyme Interaction

Research focused on the interaction between this compound and key enzymes involved in cancer metabolism. The compound was found to inhibit the activity of specific kinases associated with tumor growth, demonstrating its potential as a targeted therapeutic agent .

Q & A

Q. What are the common synthetic routes for preparing N-(2-ethynylphenyl)-1-methylcyclopropane-1-carboxamide, and how can purity be optimized?

The synthesis typically involves cyclopropanation followed by functionalization. For example:

- Cyclopropane ring formation : A precursor like N-(2-ethynylphenyl)carboxamide may undergo cyclopropanation using methyl groups (e.g., via Simmons–Smith reagents or transition-metal catalysis).

- Substituent introduction : The ethynylphenyl group is introduced via Sonogashira coupling or alkyne-addition reactions.

- Purification : Preparative column chromatography (hexanes/EtOAc gradients) resolves diastereomers, achieving yields >75% and diastereomeric ratios (dr) up to 23:1 in similar compounds .

Q. What analytical techniques are critical for confirming the structure of this compound?

- NMR spectroscopy : Key signals include cyclopropane protons (δ ~1.2–2.5 ppm), ethynyl protons (δ ~2.5–3.5 ppm), and aromatic resonances (δ ~6.5–8.0 ppm) .

- X-ray crystallography : Used to resolve cyclopropane geometry and confirm stereochemistry in analogs (e.g., bond angles of ~60° for cyclopropane rings) .

- Chromatography : TLC (Rf ~0.19 in hexanes/EtOAc 5:1) and HPLC validate purity .

Advanced Research Questions

Q. How do reaction conditions influence enantioselectivity in cyclopropane-functionalized carboxamides?

Enantioselectivity in cyclopropane derivatives is highly sensitive to:

- Catalytic systems : Palladium catalysts with chiral ligands (e.g., BINAP) enable enantioselective 5-exo cyclizations, achieving up to 83% ee in related indole syntheses .

- Substituent effects : Bulky ortho-substituents on the ethynylphenyl group reduce conformational flexibility, enhancing axial chirality .

- Electronic factors : Electron-withdrawing groups on the aryl ring stabilize transition states, improving selectivity .

Q. What strategies resolve contradictions in diastereomer ratios during synthesis?

Discrepancies in dr (e.g., 23:1 vs. lower ratios) arise from:

- Reaction temperature : Lower temperatures favor kinetic control, increasing dr.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving selectivity .

- Catalyst loading : Higher Pd concentrations accelerate cyclization, reducing side reactions .

Q. How can dynamic axial chirality in N-(2-ethynylphenyl) derivatives be studied?

- Variable-temperature NMR : Monitors restricted rotation of the ethynylphenyl group.

- Computational modeling : DFT calculations predict energy barriers for aryl rotation, correlating with experimental ee values .

- X-ray diffraction : Captures torsional angles (e.g., 15–30°) between the cyclopropane and aryl moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.